molecular formula C25H27N3O4 B2362967 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 898433-36-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Cat. No.: B2362967
CAS No.: 898433-36-8
M. Wt: 433.508
InChI Key: ONJBDYDRDLDSDI-UHFFFAOYSA-N
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Description

The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide is an intricate chemical structure that combines diverse functional groups. It integrates isoquinoline, furan, and oxalamide moieties, each contributing distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis begins with commercially available or easily synthesized starting materials.

  • Reaction Sequence: : Typically involves several key steps:

    • Formation of Isoquinoline Moiety: : Involves cyclization reactions under controlled conditions.

    • Attachment of Furan Ring: : Utilizes a coupling reaction.

    • Oxalamide Formation:

  • Conditions: : Reactions often proceed under inert atmospheres (nitrogen or argon) with precise temperature control.

Industrial Production Methods:

  • Scalability: : Industrial methods might involve continuous flow chemistry to enhance efficiency.

  • Purification: : High-performance liquid chromatography (HPLC) is frequently employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, especially at the furan ring.

  • Reduction: : Isoquinoline ring can be reduced under specific conditions.

  • Substitution: : Electrophilic aromatic substitution reactions are possible, mainly at the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products:

  • Oxidation yields furan derivatives.

  • Reduction typically forms reduced isoquinoline products.

  • Substitution leads to various aromatic derivatives.

Scientific Research Applications

Chemistry:

  • Used in studies related to heterocyclic chemistry. Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Medicine:

  • Explored as a lead compound for drug development. Industry:

  • Applications in material science for developing novel materials.

Mechanism of Action

The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. The exact pathways can vary but generally include:

  • Enzyme Inhibition: : Binding to the active sites of enzymes, preventing their normal function.

  • Receptor Modulation: : Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide

Uniqueness:

  • The combination of isoquinoline, furan, and oxalamide is relatively unique and offers specific reactivity and biological activity profiles not commonly found in simpler analogs.

So that's N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide in a nutshell. Quite a mouthful, huh? What's your take on these types of chemical structures?

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-31-22-11-6-5-10-20(22)27-25(30)24(29)26-16-21(23-12-7-15-32-23)28-14-13-18-8-3-4-9-19(18)17-28/h3-12,15,21H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJBDYDRDLDSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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